N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-6-Acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound featuring a fused bicyclic core with a propargyl (prop-2-yn-1-yl) substituent at position 3, an acetamido group at position 6, and a benzamide moiety. The (2Z) configuration indicates the stereochemistry of the imine bond in the dihydrobenzothiazole ring. This structure combines electron-rich (acetamido) and electron-deficient (propargyl) groups, making it a candidate for studying electronic effects on reactivity and biological activity.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-3-11-22-16-10-9-15(20-13(2)23)12-17(16)25-19(22)21-18(24)14-7-5-4-6-8-14/h1,4-10,12H,11H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJTCKFMAFESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, such as silver(I) acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Hydrolysis of Acetamido Group
The acetamido (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for modifying pharmacological activity in benzothiazole analogs .
Alkyne (Propargyl) Reactivity
The prop-2-yn-1-yl group participates in click chemistry (Huisgen cycloaddition) with azides to form triazole derivatives, enabling bioconjugation or polymer synthesis .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at the C5 position due to electron-donating effects from the acetamido group .
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-nitro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-yl]benzamide | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4h | 5-sulfo derivative |
Benzamide Group Reactivity
The benzamide moiety can undergo nucleophilic substitution or act as a hydrogen-bond donor in metal coordination .
Photochemical and Thermal Stability
The compound shows sensitivity to UV light and elevated temperatures, leading to degradation products .
| Condition | Degradation Pathway | Major Product | References |
|---|---|---|---|
| UV light (254 nm) | Ring-opening of benzothiazole | 2-mercaptoacetamide derivative | |
| Thermal (120°C, 24h) | Propargyl group isomerization | Allenyl isomer |
Key Research Findings
-
Synthetic Optimization : Reaction yields improve significantly under inert atmospheres (e.g., N₂), with purity confirmed via HPLC (>95%).
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Biological Relevance : Copper(II) complexes of benzothiazole derivatives exhibit enhanced stability and bioactivity .
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Degradation Studies : Photodegradation follows first-order kinetics (t₁/₂ = 48h under UV) .
Scientific Research Applications
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It may be explored for its pharmacological properties, including potential antidepressant effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets in biological systems. For instance, it has been shown to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors, which are involved in its antidepressant-like effects . The compound’s structure allows it to interact with these receptors, influencing neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzothiazole and Benzamide Derivatives
Table 1: Structural Analogues of the Target Compound
Comparison with Heterocyclic Analogues (Benzimidazole and Pyrido-Thiazine Derivatives)
Table 2: Heterocyclic Analogues with Modified Cores
Key Observations :
- Benzothiazole vs.
- Pyrido-Thiazine Derivatives: The pyrido-thiazine analogue exhibits enhanced π–π stacking due to its planar structure, a feature absent in the target compound’s non-fused benzothiazole system .
Key Observations :
- SHELX Software : Widely used for X-ray structure determination (e.g., pyrido-thiazine analogue), suggesting compatibility for analyzing the target compound’s stereochemistry .
- Functional Group Impact : The propargyl group’s presence necessitates specialized characterization (e.g., alkyne-specific IR stretches) compared to allyl or methoxy analogues .
Pharmacological and Therapeutic Potential
The acetamido and propargyl groups may enhance blood-brain barrier permeability compared to sulfonyl or nitro-substituted analogues .
Biological Activity
N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound's structure suggests it may exhibit a range of pharmacological effects due to the presence of the benzothiazole moiety, which is known for various biological activities.
Anticancer Activity
Research indicates that benzothiazole derivatives, including the compound , possess significant anticancer properties . A study evaluating a series of benzothiazole derivatives demonstrated that many of these compounds exhibited moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. Specifically, the compound with a similar structure showed an EC50 value of 0.31 µM against procaspase-3, indicating potent anticancer activity compared to established drugs like PAC-1 .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound | Cell Line | EC50 (µM) | IC50 (µM) Range |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | 0.24 - 0.92 |
| PAC-1 | N/A | 0.41 | N/A |
The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the activation of procaspase-3 and subsequent apoptosis in cancer cells. Structure-activity relationship (SAR) studies have indicated that modifications to the benzothiazole structure can enhance its pharmacological activity. For instance, the introduction of electron-withdrawing groups and specific substituents on the phenyl ring significantly impacts the compound's efficacy .
Anti-inflammatory Activity
In addition to anticancer properties, benzothiazole derivatives have also been explored for their anti-inflammatory effects . Some studies have identified compounds within this class that exhibit significant inhibition of pro-inflammatory cytokines in various models of inflammation. For example, specific benzothiazole analogs have shown efficacy in reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in experimental settings .
Study on Antitumor Activity
A notable study published in Wiley-VCH evaluated a series of benzothiazole derivatives for their antitumor activity. The study found that certain modifications to the benzothiazole core led to enhanced cytotoxicity against multiple cancer cell lines. The most promising compounds were those with specific substitutions that optimized binding affinity to target proteins involved in cell proliferation and survival .
In Vivo Studies
In vivo studies have further supported the biological activity of benzothiazole derivatives. One research initiative focused on evaluating the efficacy of these compounds in mouse models of autoimmune diseases, demonstrating significant therapeutic potential through oral administration . These findings highlight the versatility of benzothiazoles not only as anticancer agents but also as potential treatments for inflammatory conditions.
Q & A
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?
- Methodology :
- Generative models : Train VAEs or GANs on ChEMBL-like datasets to propose novel analogs with predicted bioactivity .
- High-throughput virtual screening : Use AutoQSAR or Schrödinger’s QikProp to prioritize candidates for synthesis .
- Feedback loops : Integrate experimental results into AI training data to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
